Cas no 1565736-76-6 (5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)-)

5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)-, is a specialized heterocyclic compound featuring a pyrimidine core functionalized with a morpholine substituent and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the morpholine moiety enhances solubility and reactivity, while the aldehyde group provides a versatile handle for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic scaffold construction. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced reactivity and stability under various synthetic conditions.
5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- structure
1565736-76-6 structure
Product Name:5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)-
CAS No:1565736-76-6
MF:C10H13N3O2
MW:207.229121923447
CID:5915040
PubChem ID:104217499
Update Time:2025-10-28

5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- Chemical and Physical Properties

Names and Identifiers

    • EN300-725656
    • 1565736-76-6
    • 2-(3-METHYLMORPHOLIN-4-YL)PYRIMIDINE-5-CARBALDEHYDE
    • 5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)-
    • Inchi: 1S/C10H13N3O2/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3
    • InChI Key: QUMAZIQKESUYRM-UHFFFAOYSA-N
    • SMILES: C1(N2CCOCC2C)=NC=C(C=O)C=N1

Computed Properties

  • Exact Mass: 207.100776666g/mol
  • Monoisotopic Mass: 207.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Density: 1.212±0.06 g/cm3(Predicted)
  • Boiling Point: 397.6±52.0 °C(Predicted)
  • pka: 3.04±0.42(Predicted)

5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725656-1.0g
2-(3-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde
1565736-76-6
1g
$0.0 2023-06-06

Additional information on 5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)-

Comprehensive Guide to 5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- (CAS No. 1565736-76-6)

5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- (CAS No. 1565736-76-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyrimidine core substituted with a morpholine derivative, making it a valuable intermediate in drug discovery and material science. Its unique structure offers versatility in synthesizing bioactive molecules, aligning with current trends in small-molecule drug development and green chemistry.

The compound's molecular formula and precise structure contribute to its reactivity, particularly in condensation reactions and nucleophilic substitutions. Researchers frequently explore 2-(3-methyl-4-morpholinyl)-5-pyrimidinecarboxaldehyde for its potential in creating kinase inhibitors and antimicrobial agents. This aligns with the growing demand for targeted therapies and antibiotic alternatives, addressing global health challenges like antimicrobial resistance (AMR).

In material science, CAS 1565736-76-6 serves as a precursor for photoactive compounds and organic semiconductors. Its electron-rich pyrimidine-morpholine system makes it suitable for designing OLED materials and photocatalysts, responding to the surge in renewable energy and sustainable technology research. The compound's thermal stability and solubility profile further enhance its utility in these applications.

Synthetic accessibility of 5-Pyrimidinecarboxaldehyde derivatives remains a key focus area. Recent publications highlight improved routes using microwave-assisted synthesis and flow chemistry techniques, reducing reaction times and improving yields. These advancements address the pharmaceutical industry's push toward process intensification and cost-effective manufacturing, frequently searched topics in chemical engineering forums.

Analytical characterization of 2-(3-methyl-4-morpholinyl)pyrimidine-5-carbaldehyde typically involves HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's purity is crucial for biological studies, reflecting the increasing regulatory emphasis on quality by design (QbD) principles in API development. These analytical aspects frequently appear in search queries from quality control professionals.

The commercial availability of 1565736-76-6 through specialty chemical suppliers has expanded in recent years, driven by demand from contract research organizations and academic labs. Market analyses suggest growing interest in custom synthesis services for this scaffold, particularly in regions with strong generic drug manufacturing capabilities. This trend mirrors broader searches for building blocks in medicinal chemistry.

Environmental and safety profiles of morpholinyl pyrimidine compounds are increasingly scrutinized. While 5-Pyrimidinecarboxaldehyde, 2-(3-methyl-4-morpholinyl)- isn't classified as hazardous under current regulations, proper handling with PPE and engineering controls remains recommended. These precautions align with laboratory safety standards frequently searched by EHS professionals worldwide.

Future research directions for CAS 1565736-76-6 may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors – two rapidly growing areas in drug discovery. The compound's aldehyde group offers convenient conjugation points for bioconjugation strategies, a technique gaining traction in antibody-drug conjugate (ADC) development. These applications respond to trending searches in biopharmaceutical innovation.

For researchers sourcing 2-(3-methyl-4-morpholinyl)-5-pyrimidinecarboxaldehyde, verification of certificates of analysis (CoA) and stability data is essential. The compound's sensitivity to light and moisture warrants proper storage conditions, a practical consideration often queried by laboratory chemists. Supplier transparency about batch-to-batch consistency has become a key purchasing factor in recent years.

The intellectual property landscape surrounding pyrimidine-morpholine hybrids continues to evolve, with patent filings increasing in oncology and CNS therapeutic areas. This reflects the compound's relevance to personalized medicine approaches and blood-brain barrier penetration strategies – topics generating substantial search traffic in pharmaceutical IP databases.

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